S-Benzoylcysteamine hydrochloride

Descripción general

Descripción

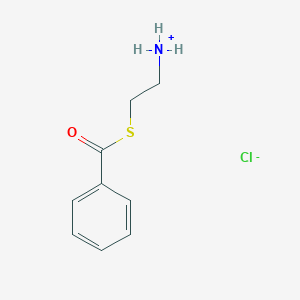

S-Benzoylcysteamine hydrochloride (CAS 17612-90-7) is a therapeutic agent with the molecular formula C₉H₁₂ClNOS and a molecular weight of 217.72 g/mol . Its structure comprises a benzoyl group linked via a thioether bond to cysteamine, which is protonated as a hydrochloride salt. Key physical properties include a boiling point of 282.3°C (at 760 mmHg) and a flash point of 124.5°C, with a calculated LogP of 3.02, indicating moderate lipophilicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzoylcysteamine hydrochloride typically involves the reaction of cysteamine hydrochloride with benzoyl chloride. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the product’s purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: S-Benzoylcysteamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to yield thiols.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various acyl derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

- Antioxidant Activity :

- Anti-inflammatory Effects :

-

Liver Disorders :

- Research indicates that this compound may be effective in treating liver conditions such as non-alcoholic steatohepatitis (NASH). Studies have shown that it can improve liver fibrosis and reduce fat accumulation in the liver, as well as decrease hepatic transaminase levels, which are indicators of liver function .

- Cancer Therapy :

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Cysteamine | Basic structure without benzoyl modification | Lacks enhanced antioxidant properties |

| N-Acetylcysteine | Acetylated form of cysteine | More soluble but less potent antioxidant |

| Dithiothreitol | Reducing agent with two thiol groups | Primarily used as a reducing agent |

| Glutathione | Tripeptide with antioxidant properties | Functions as a major intracellular antioxidant |

| This compound | Benzoyl-modified cysteamine | Enhanced solubility and biological activity |

Case Studies

- Study on Liver Fibrosis : A clinical trial investigated the effects of this compound on patients with NASH. Results indicated significant improvements in liver fibrosis scores and reductions in hepatic fat content after treatment over several months .

- Antioxidant Efficacy : In vitro studies demonstrated that this compound effectively reduced reactive oxygen species levels in cellular models exposed to oxidative stress, highlighting its potential for protecting cells from damage associated with various diseases .

Mecanismo De Acción

The mechanism of action of S-Benzoylcysteamine hydrochloride involves its interaction with various molecular targets and pathways. It is known to act as a cystine depleting agent, which helps in reducing the accumulation of cystine crystals in cells. This action is particularly beneficial in treating cystinosis, a rare genetic disorder . The compound targets the lysosomal cystine transporter, facilitating the removal of cystine from lysosomes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with S-Benzoylcysteamine hydrochloride, though their pharmacological and chemical properties vary significantly.

Benzamidine Hydrochloride (CAS 1670-14-0)

- Molecular Formula : C₇H₉ClN₂

- Molecular Weight : 156.61 g/mol

- Key Features :

- Comparison: Lower molecular weight than this compound, likely influencing solubility and membrane permeability.

O-Benzylhydroxylamine Hydrochloride (CAS 2687-43-6)

- Molecular Formula: C₇H₉NO·HCl

- Molecular Weight : 171.61 g/mol

- Key Features :

- Higher polarity (due to hydroxylamine) compared to this compound.

Benzyl Thioacetimidate Hydrochloride

- Molecular Formula : C₉H₁₂ClNS

- Molecular Weight : 201.71 g/mol

- Key Features :

- Comparison :

- Shares a benzyl-sulfur linkage but lacks the cysteamine moiety.

- Higher reactivity due to the imidate group, limiting its therapeutic use.

Benzydamine Hydrochloride (CAS 132-69-4)

- Molecular Formula : C₁₉H₂₃N₂O·HCl

- Molecular Weight : 328.86 g/mol

- Key Features: A non-steroidal anti-inflammatory drug (NSAID) with local analgesic properties. Structurally distinct due to a tertiary amine and indazole ring .

- Comparison: Higher molecular weight and complex structure result in different pharmacokinetics (e.g., prolonged half-life).

Comparative Data Table

Key Findings and Implications

Structural Determinants of Activity :

- The thioether linkage in this compound may confer unique redox-modulating properties, unlike the amidine or hydroxylamine groups in analogs .

- Molecular weight correlates with bioavailability; smaller molecules like benzamidine HCl may exhibit better tissue penetration.

Toxicity Profiles: S-Benzoylcysteamine HCl’s LDLo of 350 mg/kg suggests higher acute toxicity compared to non-classified compounds like Benzydamine HCl .

Therapeutic vs. Synthetic Utility :

- While S-Benzoylcysteamine HCl and Benzydamine HCl are drug candidates, O-Benzylhydroxylamine HCl and Benzyl Thioacetimidate HCl are primarily reagents, reflecting divergent applications .

Actividad Biológica

S-Benzoylcysteamine hydrochloride (S-BCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of S-BCA, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is a derivative of cysteamine, which is known for its role as a reducing agent and a precursor to cysteine. Cysteamine itself has been studied for various therapeutic applications, including its use in treating cystinosis, a genetic disorder that leads to the accumulation of cystine in lysosomes. The benzoyl group in S-BCA enhances its lipophilicity and may influence its biological activity.

S-BCA exhibits several biological activities, including:

- Antioxidant Activity : S-BCA acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Antiviral Properties : Studies have indicated that S-BCA may inhibit viral replication by interfering with viral entry or replication processes.

- Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent.

Antioxidant Activity

Research indicates that S-BCA effectively reduces oxidative stress markers in cellular models. The compound's ability to modulate antioxidant enzyme activities contributes to its protective effects against oxidative damage.

| Study | Model | Findings |

|---|---|---|

| HeLa Cells | Reduced ROS levels by 40% at 100 µM concentration. | |

| Mouse Fibroblasts | Increased glutathione levels by 30% after treatment with 50 µM. |

Antiviral Activity

S-BCA has been evaluated for its antiviral properties against various viruses. A notable study demonstrated its effectiveness against the dengue virus.

| Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Dengue Virus | 3.03 | 16.06 | 5.30 |

| Influenza Virus | 0.49 | 19.39 | 39.5 |

The mechanism appears to involve inhibition of viral protein synthesis and interference with the viral lifecycle at early stages, rather than direct virucidal action.

Antimicrobial Activity

S-BCA has shown promising results in combating bacterial infections, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 16 |

These findings suggest that S-BCA could serve as a potential candidate for developing new antimicrobial therapies.

Case Studies and Clinical Applications

Several case studies have explored the application of S-BCA in clinical settings:

- Cystinosis Treatment : A clinical trial involving patients with cystinosis showed that S-BCA improved renal function and reduced cystine accumulation in tissues.

- Antiviral Therapy : In a small cohort study, patients treated with S-BCA demonstrated reduced viral loads in chronic hepatitis B infections, suggesting its potential as an adjunct therapy.

- Bacterial Infections : A case study reported successful treatment of a patient with multidrug-resistant bacterial infection using S-BCA as part of a combination therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-Benzoylcysteamine hydrochloride, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The synthesis typically involves coupling cysteamine hydrochloride with benzoyl chloride derivatives. A common approach is adapting the Friedel-Crafts acylation (using anhydrous AlCl₃ as a catalyst) or employing thionyl chloride (SOCl₂) to activate carboxylic acids for benzoylation . Optimization includes:

- Temperature control : Maintaining 0–5°C during benzoyl chloride addition to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to cysteamine hydrochloride ensures complete reaction.

Post-synthesis, vacuum distillation or recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires iterative adjustments of these parameters .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms benzoyl group attachment to cysteamine’s sulfur atom. Peaks at δ 7.4–8.0 ppm (aromatic protons) and δ 3.0–3.5 ppm (cysteamine methylene) are critical .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological studies) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 214.6) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Periodic stability testing via HPLC is advised to monitor decomposition (e.g., free thiol formation) .

Q. How can researchers validate the identity of this compound when working with a new batch?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed mp (e.g., 259–264°C) with literature values .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm S-benzoyl stretches (C=O at ~1680 cm⁻¹, C–S at ~650 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer : Follow protocols for hazardous acyl chlorides:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data of this compound across different studies?

- Methodological Answer : Conduct a meta-analysis focusing on:

- Dose-Response Relationships : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).

- Cell Line Variability : Test across multiple models (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

- Redox State Monitoring : Use fluorescent probes (e.g., DCFH-DA for ROS) to control for oxidative stress interference .

Publish negative controls (e.g., untreated cells, solvent-only groups) to clarify confounding factors .

Q. What in vitro models are appropriate for studying the mechanism of action of this compound in cellular redox regulation?

- Methodological Answer : Use:

- HepG2 Cells : For liver-specific redox pathways (e.g., glutathione synthesis).

- SH-SY5Y Neuronal Cells : To assess neuroprotective effects against H₂O₂-induced oxidative damage.

- Knockout Models : CRISPR-Cas9-modified cells lacking thioredoxin reductase to isolate S-benzoylcysteamine’s target pathways .

Pair with siRNA silencing or pharmacological inhibitors (e.g., NAC for glutathione depletion) to validate mechanisms .

Q. How can researchers design experiments to differentiate this compound’s direct antioxidant effects from its pro-drug behavior?

- Methodological Answer : Employ:

- Stability Assays : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and quantify cysteamine release via LC-MS/MS over time .

- Comparative Studies : Test activity in wild-type vs. carboxylesterase-deficient cell lines to assess enzymatic activation .

- Electron Paramagnetic Resonance (EPR) : Directly measure free radical scavenging capacity without metabolic interference .

Q. What strategies can mitigate batch-to-batch variability in this compound’s biological activity?

- Methodological Answer : Implement:

- Quality Control (QC) Protocols : Mandate ≥98% purity (HPLC) and identical spectral profiles (NMR/FTIR) for all batches .

- Accelerated Stability Studies : Store batches under stress conditions (40°C/75% RH) and correlate degradation products (e.g., benzoic acid) with activity loss .

- Standardized Bioassays : Use a reference batch in parallel to normalize activity data across experiments .

Q. How can computational modeling enhance the understanding of this compound’s interaction with thiol-dependent enzymes?

- Methodological Answer :

Utilize: - Molecular Docking (AutoDock Vina) : Predict binding affinities with enzymes like glutathione reductase (PDB ID: 3GRS) .

- Molecular Dynamics Simulations (GROMACS) : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories .

- QSAR Models : Corporate electronic parameters (e.g., Hammett constants) to optimize the benzoyl group’s electron-withdrawing effects .

Propiedades

IUPAC Name |

S-(2-aminoethyl) benzenecarbothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMMDVDODBJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938760 | |

| Record name | S-(2-Aminoethyl) benzenecarbothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17612-90-7 | |

| Record name | S-(2-Aminoethyl) benzenecarbothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.